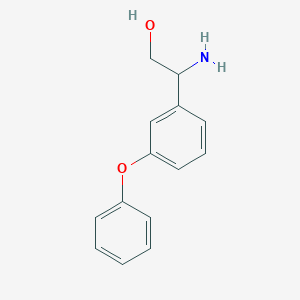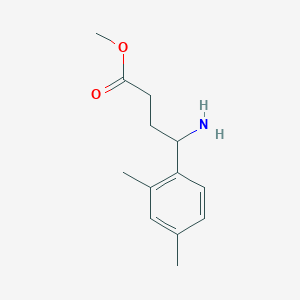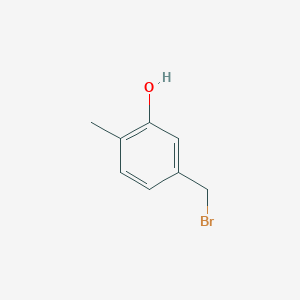
5-(Bromomethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-methylphenol is an organic compound with the molecular formula C8H9BrO It is a brominated derivative of 2-methylphenol (o-cresol), where a bromomethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylphenol typically involves the bromination of 2-methylphenol. One common method is the bromomethylation reaction, where 2-methylphenol is treated with formaldehyde and hydrobromic acid. The reaction proceeds under acidic conditions, often using a catalyst such as zinc bromide to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 2-methylphenol.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-methylphenol depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes. The phenolic group can also participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylphenol (o-Cresol): Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethyl-2-methylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-Iodomethyl-2-methylphenol: Contains an iodomethyl group, which is more reactive than the bromomethyl group in certain reactions
Uniqueness
5-(Bromomethyl)-2-methylphenol is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H9BrO |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-methylphenol |
InChI |
InChI=1S/C8H9BrO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5H2,1H3 |
Clave InChI |
FEDWLEOENIKWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



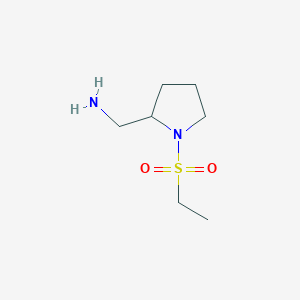
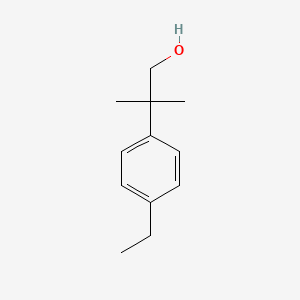
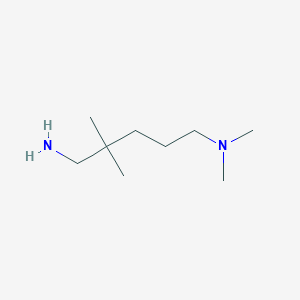
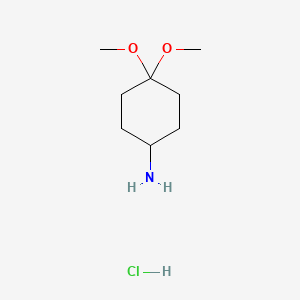
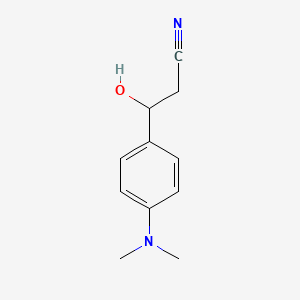
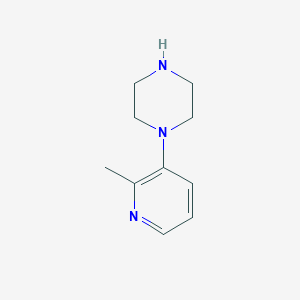
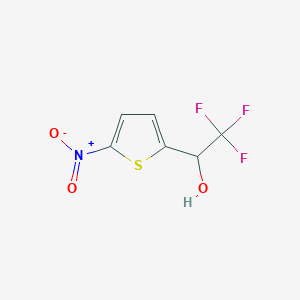
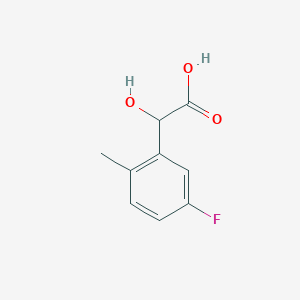

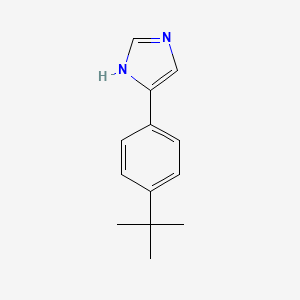
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
